molecular formula C9H12N2O2 B1404825 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 1375472-21-1

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No.: B1404825
CAS No.: 1375472-21-1
M. Wt: 180.2 g/mol
InChI Key: JTJIZTHEGKQKQG-UHFFFAOYSA-N
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Description

Structural Characterization

Core Heterocyclic Architecture Analysis

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid features a bicyclic framework comprising a fused imidazole and pyridine ring system. The imidazole ring (positions 1–2–3) is fused to the pyridine ring (positions 3–4–5–6–7) at the 1,5-positions, forming a compact bicyclic structure. The carboxylic acid group is positioned at C1 of the imidazole ring, while a methyl substituent occupies C3.

Structural Feature Description Key Data
Molecular Formula C₉H₁₂N₂O₂ (free acid); C₉H₁₃ClN₂O₂ (hydrochloride salt) PubChem CID 132353934
Molecular Weight 180.21 g/mol (free acid); 216.67 g/mol (hydrochloride salt) Sigma-Aldrich
Ring Fusion [1,5-a]-Fused imidazo-pyridine system X-ray crystallography confirms bicyclic structure
Carboxylic Acid Position C1 of the imidazole ring InChI Key: WKNGARIRDACHFZ-UHFFFAOYSA-N

The bicyclic system adopts a partially saturated conformation, with the pyridine ring containing two double bonds (positions 3–4 and 5–6). The imidazole ring is fully aromatic, stabilized by resonance between the nitrogen atoms.

Substituent Configuration and Stereoelectronic Effects

The substituents at C1 (carboxylic acid) and C3 (methyl) critically influence the compound’s electronic and steric properties.

Carboxylic Acid Group (C1)
  • Electronic Effects : The electron-withdrawing nature of the -COOH group polarizes the adjacent imidazole ring, enhancing electrophilic reactivity at C2 and C3.
  • Hydrogen Bonding : The acidic proton participates in intramolecular hydrogen bonding with the pyridine nitrogen, stabilizing the bicyclic structure .
  • Tautomeric Equilibrium : While tautomeric forms (e.g., enol or thione) are possible, NMR data confirm the dominance of the carboxylic acid form, with a broad singlet at ~12–13 ppm corresponding to the -OH proton .
Methyl Substituent (C3)
  • Steric Hindrance : The methyl group introduces moderate steric bulk, restricting rotational freedom around the C3–C2 bond.
  • Electronic Effects : The methyl group donates electron density via inductive effects, slightly destabilizing the adjacent pyridine ring’s electron-deficient character.
  • Comparative Substituent Effects :
Position Substituent Effect on Reactivity Example Derivative
C3 Methyl Moderate steric hindrance, enhanced stability This compound
C3 Ethyl Increased lipophilicity, altered solubility 3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

Comparative Structural Analysis with Imidazo[1,2-a]pyridine Derivatives

The [1,5-a] and [1,2-a] isomers differ fundamentally in their ring fusion patterns, leading to distinct electronic and steric profiles.

Feature Imidazo[1,5-a]pyridine Imidazo[1,2-a]pyridine
Ring Fusion Imidazole fused to pyridine at N1–C5 Imidazole fused to pyridine at N1–C2
Aromaticity Fully aromatic imidazole ring; partially saturated pyridine Fully aromatic imidazole and pyridine rings
π-π Stacking Potential Enhanced due to compact bicyclic system Reduced due to extended π-system
Substituent Accessibility C1 and C3 positions sterically shielded C1 and C2 positions more accessible
Biological Relevance Favored in kinase inhibitors and fluorescent probes Common in antimicrobial agents

Key Structural Differences :

  • The [1,5-a] fusion creates a more compact bicyclic system, enabling tighter π-π interactions with biological targets .
  • The [1,2-a] isomer adopts a planar structure, favoring interactions with flat aromatic surfaces, such as DNA intercalation .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-10-8(9(12)13)7-4-2-3-5-11(6)7/h2-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJIZTHEGKQKQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2N1CCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base, followed by cyclization to form the imidazo[1,5-a]pyridine core .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related imidazo[1,5-a]pyridine derivatives, focusing on substituent effects, physicochemical properties, and synthetic pathways.

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid Methyl (C3), COOH (C1) C₉H₁₂N₂O₂ 180.20 Polar, potential pharmacophore
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid Bromo (C3), COOH (C1) C₈H₉BrN₂O₂ 245.08 Increased molecular weight; halogen enhances reactivity
3-Ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid Ethyl (C3), COOH (C1) C₁₀H₁₄N₂O₂ 194.23 Higher lipophilicity due to ethyl group
3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid Methyl (C3), COOH (C7) C₉H₁₂N₂O₂ 180.20 Positional isomer; altered hydrogen-bonding capacity
1-Oxo-3-aryl-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carboxylic acid Fused benzene ring, COOH (C2) Varies ~280–320 Extended conjugation; enhanced UV absorbance

Key Findings:

Substituent Effects: Halogenation (e.g., bromo at C3) increases molecular weight and may improve electrophilic substitution reactivity . Carboxylic acid position: The 1-carboxylic acid isomer may exhibit distinct hydrogen-bonding patterns compared to the 7-carboxylic acid variant, influencing solubility and protein interactions .

Synthetic Methodologies: Imidazo[1,5-a]pyridines with aromatic aldehydes are synthesized via amine-aldehyde condensation in methanol, requiring 12–24 hours for completion . Benzo-fused derivatives (e.g., benzo[4,5]imidazo[1,2-a]pyridines) are synthesized via one-pot methods, yielding yellow solids characterized by IR and NMR .

Spectroscopic Characterization :

  • IR spectra of related compounds show carbonyl stretches near 1700 cm⁻¹ for carboxylic acids .
  • ¹H NMR of ethyl-substituted analogs (e.g., 3-ethyl derivative) displays triplet signals for ethyl groups at δ ~1.2–1.4 ppm .

Biological Activity

3-Methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid (CAS No. 79607-17-3) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₁₂N₂
  • Molecular Weight : 136 Da
  • LogP : 0.89
  • Polar Surface Area : 18 Ų
  • Hydrogen Bond Acceptors : 1
  • Hydrogen Bond Donors : 0

These properties suggest that the compound is relatively lipophilic with potential for membrane permeability, which is crucial for its biological activity.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,5-a]pyridine compounds exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, studies indicate that specific derivatives can induce apoptosis by modulating key signaling pathways such as the p38 MAPK pathway and inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

CompoundIC₅₀ (μM)Mechanism of Action
Derivative A0.08 - 12.07Tubulin polymerization inhibition
Derivative B32Apoptosis induction via Bcl-2 downregulation

Anti-inflammatory Activity

The anti-inflammatory potential of imidazo[1,5-a]pyridine derivatives has also been explored extensively. For example, certain compounds have been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated cells. This suggests a mechanism involving the modulation of inflammatory pathways, possibly through inhibition of MAPK signaling .

The biological activity of this compound can be attributed to its interactions with various biological targets:

  • Tubulin Binding : Compounds in this class have been shown to bind to tubulin and inhibit its polymerization, which is critical for mitotic spindle formation during cell division.
  • Cytokine Modulation : They may also modulate the expression and release of cytokines involved in inflammation and immune responses.
  • Apoptotic Pathways : Induction of apoptosis through the regulation of Bcl-2 family proteins highlights their potential as anticancer agents.

Study 1: Anticancer Efficacy

In a study published in MDPI's journal on medicinal chemistry, a derivative of imidazo[1,5-a]pyridine was tested against several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The results indicated significant inhibition with IC₅₀ values ranging from 1.48 μM to 6.38 μM across different cell lines .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of these compounds in vivo using a mouse model subjected to LPS-induced inflammation. The findings revealed that treatment with the imidazo derivative significantly reduced microglial activation and astrocyte proliferation in the brain, suggesting a protective effect against neuroinflammation .

Q & A

Q. What are the established synthetic routes for 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid, and how are intermediates characterized?

The compound is synthesized via multi-step reactions involving cyclization and functional group transformations. For example, a one-pot approach (similar to methods in and ) may use imidazo[1,5-a]pyridine precursors reacted with methylating agents and carboxylic acid derivatives. Key intermediates are characterized using:

  • NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and methyl group positioning .
  • IR spectroscopy to validate carbonyl (C=O) and amine (N-H) functional groups (e.g., absorption peaks near 1720–1730 cm⁻¹ for carboxylic acids) .
  • Melting point analysis to assess purity (e.g., derivatives in show sharp melting points between 200–207°C).

Q. How is the purity of this compound verified during synthesis?

Purity is ensured through:

  • Recrystallization (e.g., ethanol or methanol as solvents, as in ).
  • Chromatographic techniques (TLC monitoring for reaction completion, as noted in ).
  • Elemental analysis to confirm stoichiometry (C, H, N percentages).

Q. What spectroscopic techniques are critical for structural elucidation of this compound and its derivatives?

  • ¹H NMR : Identifies proton environments (e.g., methyl groups at δ ~2.5 ppm, aromatic protons at δ ~7.0–8.5 ppm) .
  • ¹³C NMR : Confirms carbonyl carbons (δ ~165–170 ppm) and fused-ring systems .
  • IR spectroscopy : Detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and conjugated C=N/C=O bonds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates ().
  • Catalyst screening : Acidic conditions (e.g., trifluoroacetic acid in ) or transition-metal catalysts for cyclization.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., reports microwave conditions for similar compounds).
  • Computational modeling : Tools like DFT calculations predict regioselectivity and transition states (aligned with ICReDD methodologies in ).

Q. What methodologies are used to evaluate the biological activity of this compound, such as enzyme inhibition?

  • Enzyme inhibition assays : For example, cysteine protease inhibition (papain model) using chromogenic substrates (e.g., Bz-DL-Arg-pNA) to measure activity at varying temperatures (32–42°C) and inhibitor concentrations .
  • Dose-response curves : IC₅₀ values are calculated from absorbance data (e.g., at 410 nm) .
  • Thermodynamic studies : Assess ΔG, ΔH, and ΔS using temperature-dependent activity data to infer binding mechanisms .

Q. How can contradictions in spectral data (e.g., NMR shifts) between synthesized derivatives be resolved?

  • 2D NMR techniques : COSY and HSQC clarify coupling patterns and carbon-proton correlations.
  • X-ray crystallography : Resolves ambiguities in regiochemistry (e.g., uses crystallography for imidazo[1,5-a]pyridine derivatives).
  • Comparative analysis : Cross-referencing with structurally similar compounds (e.g., triazolopyridines in ) identifies outlier peaks.

Q. What computational approaches support the design of novel derivatives with enhanced properties?

  • Docking studies : AutoDock or Schrödinger Suite predicts binding affinities to target proteins (e.g., cysteine proteases in ).
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with bioactivity .
  • Reaction path searching : Quantum chemical calculations (e.g., DFT) optimize synthetic routes (as per ’s ICReDD framework).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

  • Reproducibility checks : Verify experimental conditions (e.g., solvent purity, heating rates).
  • Impurity profiling : Use HPLC-MS to detect side products (e.g., reports yields >65% after recrystallization).
  • Collaborative validation : Cross-laboratory comparisons ensure consistency (e.g., shared NMR spectra databases).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid

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